molecular formula C6H5BrN4 B6262200 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1342583-98-5

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B6262200
CAS No.: 1342583-98-5
M. Wt: 213
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Description

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrazine ring, with a bromine atom and a methyl group as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving enaminonitriles and benzohydrazides under microwave irradiation has been reported to yield triazolopyrazine derivatives efficiently . This method is catalyst-free and eco-friendly, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is advantageous due to its scalability and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while oxidation might result in the formation of a corresponding oxide.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1342583-98-5

Molecular Formula

C6H5BrN4

Molecular Weight

213

Purity

95

Origin of Product

United States

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